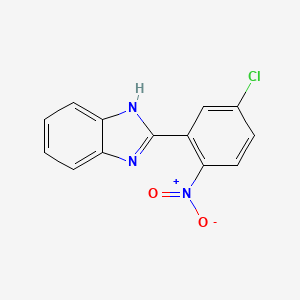

2-(5-Chloro-2-nitrophenyl)-1h-benzimidazole

Description

Properties

CAS No. |

10173-75-8 |

|---|---|

Molecular Formula |

C13H8ClN3O2 |

Molecular Weight |

273.67 g/mol |

IUPAC Name |

2-(5-chloro-2-nitrophenyl)-1H-benzimidazole |

InChI |

InChI=1S/C13H8ClN3O2/c14-8-5-6-12(17(18)19)9(7-8)13-15-10-3-1-2-4-11(10)16-13/h1-7H,(H,15,16) |

InChI Key |

RXTKSFISKHTFHI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Condensation of o-Phenylenediamine with Substituted Aromatic Aldehydes or Nitroanilines

A classical approach to benzimidazole synthesis involves the condensation of o-phenylenediamine with substituted aromatic aldehydes or nitroanilines under acidic or catalytic conditions.

In one reported method, o-amino phenol derivatives react with aromatic aldehydes in the presence of ammonium nickel sulfate catalyst under sonication at room temperature, yielding benzimidazole derivatives with high purity after extraction and chromatographic purification. Although this example is for benzoxazoles, similar conditions apply for benzimidazoles with nitro and chloro substituents on the aromatic ring.

Another approach involves the condensation of 2-nitro-5-substituted aniline Schiff bases followed by reductive cyclization using stannous chloride dihydrate (SnCl2·2H2O) at room temperature. This method efficiently produces 2,5-disubstituted benzimidazoles, including chloro-substituted derivatives, with excellent yields and purity. The reaction proceeds via reduction of the nitro group and cyclization to form the benzimidazole ring.

Reductive Cyclization Using Stannous Chloride Dihydrate

This method is notable for its mild conditions and high efficiency:

Starting from 2-nitro-5-chloroaniline derivatives, Schiff bases are formed with appropriate aldehydes.

The Schiff base undergoes reductive cyclization catalyzed by SnCl2·2H2O at room temperature, converting the nitro group to an amine and facilitating ring closure to the benzimidazole.

The process yields 2-(5-chloro-2-nitrophenyl)-1H-benzimidazole derivatives with good purity and yield, confirmed by NMR and mass spectrometry.

Electrochemical Synthesis

A modern and green approach involves electrochemical reduction and cyclization:

A mixture of the nitro-substituted aromatic substrate, formic acid, and tetrabutylammonium iodide (TBAI) in acetonitrile is electrolyzed in an undivided cell equipped with platinum electrodes at room temperature.

The electrolysis reduces the nitro group and promotes cyclization to form the benzimidazole ring.

After completion, the product is extracted and purified by column chromatography.

This method allows gram-scale synthesis with good yields and avoids harsh chemical reductants.

Halogenation and Cyclization Using Phosphorus Oxychloride

For preparing 2-chloro-benzimidazole derivatives, a method involving phosphorus oxychloride (POCl3) has been reported:

1,3-dihydro-benzimidazol-2-one derivatives are treated with POCl3 under reflux or sealed pressure vessel conditions (70–130 °C) to introduce the chloro substituent at the 2-position.

The reaction mixture is worked up by neutralization and filtration to isolate the chloro-substituted benzimidazole.

This method is applicable for various benzimidazole derivatives and can be adapted for this compound analogs.

Chemical Reactions Analysis

Reductive Cyclization with SnCl₂

A high-yield synthesis involves reductive cyclization of 2-nitro-5-chloroaniline Schiff bases using SnCl₂·2H₂O at room temperature :

-

Reactants : 2-nitro-5-chloroaniline + aldehydes

-

Conditions : Ethanol, SnCl₂·2H₂O (catalyst), 25°C

-

Yield : 85–92%

-

Mechanism : Simultaneous nitro group reduction and cyclization to form the benzimidazole ring .

Pd-Catalyzed Coupling

An alternative method employs palladium catalysis for coupling reactions :

-

Reactants : 4-bromo-1,2-diaminobenzene + 2-nitrobenzaldehyde

-

Conditions : Nitrobenzene solvent, 180°C, 8 hours

-

Yield : 48%

-

Limitation : Lower efficiency compared to SnCl₂-mediated synthesis .

Nitro Group Reduction

The nitro group at position 2 undergoes reduction to form an amine, enabling further functionalization :

-

Reagents : H₂/Pd-C or SnCl₂/HCl

-

Product : 2-(5-Chloro-2-aminophenyl)-1H-benzimidazole

-

Application : Intermediate for anticancer and antimicrobial derivatives .

Chloro Group Substitution

The chlorine atom at position 5 participates in nucleophilic aromatic substitution (NAS) :

-

Reactants : Methylpiperazine, K₂CO₃

-

Conditions : DMF, 80°C

-

Product : 5-(4-Methylpiperazin-1-yl)-2-nitrophenyl benzimidazole

Electrophilic Substitution

The benzimidazole ring undergoes electrophilic substitution at position 1 (para to the nitro group):

-

Bromination : Br₂/FeBr₃ produces 1-bromo derivatives.

-

Nitration : HNO₃/H₂SO₄ introduces additional nitro groups.

Coordination Chemistry

The nitrogen atoms in the benzimidazole ring act as ligands for metal complexes:

Acid-Base Reactions

The NH group in the benzimidazole core exhibits weak acidity (pKa ~12–14) :

-

Deprotonation : Achieved with strong bases (e.g., NaH) to form salts.

-

Application : Alkylation reactions for N1-substituted derivatives .

Key Research Findings

Scientific Research Applications

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant bacterial strains. Research has shown that derivatives of benzimidazole, including those like 2-(5-Chloro-2-nitrophenyl)-1H-benzimidazole, demonstrate efficacy against various pathogens.

- Antibacterial Properties : Studies indicate that this compound and its derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimal inhibitory concentrations (MIC) comparable to established antibiotics like amikacin . The presence of the chloro and nitro groups enhances the compound's ability to penetrate bacterial membranes.

- Antifungal Activity : The compound also shows moderate antifungal activity against strains like Candida albicans and Aspergillus niger, with MIC values suggesting potential for therapeutic use in fungal infections .

Antiproliferative Effects

Research has highlighted the antiproliferative effects of benzimidazole derivatives, including this compound, against various cancer cell lines.

- Cell Line Studies : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, particularly breast cancer cell lines such as MDA-MB-231. The mechanism appears to involve disruption of cellular processes essential for growth and division .

- Molecular Docking Studies : Computational studies have suggested that the compound interacts with specific targets within cancer cells, potentially leading to apoptosis. This interaction is theorized to involve binding to DNA gyrase B residues, which are crucial for DNA replication and repair .

Synthesis and Derivative Development

The synthesis of this compound has been explored through various methods, including one-pot reactions that enhance efficiency and yield.

- Synthetic Routes : Various synthetic pathways have been documented, emphasizing the importance of optimizing conditions to achieve high yields while maintaining biological activity. For instance, modifications involving palladium-catalyzed reactions have led to derivatives with improved properties .

- Case Studies : Specific case studies highlight the transformation of simpler benzimidazole compounds into more complex structures with enhanced biological activities. These transformations often involve strategic substitutions at key positions on the benzimidazole ring .

Potential Therapeutic Applications

The diverse biological activities exhibited by this compound suggest its potential as a therapeutic agent.

- Antiparasitic Applications : Benzimidazole derivatives are already recognized for their antiparasitic properties, especially in treating helminth infections. The structural characteristics of this compound may position it as a candidate for similar applications .

- Future Research Directions : Ongoing research aims to elucidate the full spectrum of biological activities associated with this compound, including its potential role in combination therapies to enhance efficacy against resistant strains or synergistic effects in cancer treatment regimens.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-nitrophenyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzimidazole core can also bind to specific sites on proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Antiparasitic Activity of Selected Benzimidazoles

Structural and Electronic Modifications

Substituent Effects on Reactivity

- 2-(Methylsulfanyl)-1H-benzimidazole (5a) and 2-(methylsulfanyl)-1,4-dihydroquinazoline (5f) exhibit divergent reactivity despite identical leaving groups. Molecular modeling attributes this to differences in aromaticity and charge distribution .

- 2-(2-Nitrophenyl)-1H-benzimidazole forms stable radical anions upon reduction, with ESR studies revealing hyperfine coupling constants influenced by the nitro group’s electron-withdrawing effects .

Functional Group Comparisons

- Chloromethyl vs. Carboxylic Acid Derivatives : 2-(Chloromethyl)-1H-benzimidazole derivatives (e.g., 32–39) show distinct biological profiles compared to benzimidazole-2-carboxylic acids (40–46), highlighting the impact of 2-position functionalization .

- Nitro vs. Hydroxy Substituents : 2-(2-Hydroxyphenyl)-1H-benzimidazole exhibits antifungal and antipoliovirus activity but lacks the nitro group’s redox activity, which is critical for radical formation in this compound .

Pharmacological Potential

- Copper Complexes: Benzimidazole derivatives like HPBI-Cu (2-(2-hydroxyphenyl)-1H-benzimidazole-Cu²⁺) demonstrate NO-specific fluorescence imaging capabilities. The nitro group in this compound could enable similar metal coordination but with altered redox behavior .

- Analgesic Activity : 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid shows naloxone-sensitive analgesia, suggesting nitro groups at the 2-position enhance central nervous system activity. Chloro or methoxy substituents in analogous compounds lack this effect .

Biological Activity

The compound 2-(5-Chloro-2-nitrophenyl)-1H-benzimidazole is a derivative of benzimidazole, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, antifungal, and antiviral properties, supported by data tables and relevant research findings.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives are known for their wide range of biological activities. They exhibit properties such as:

- Anticancer

- Antiviral

- Antibacterial

- Antifungal

- Anti-inflammatory

- Antioxidant

These activities are attributed to structural features that allow these compounds to interact with various biological targets, including nucleic acids and enzymes .

Anticancer Activity

Research has shown that benzimidazole derivatives, including this compound, possess significant anticancer properties. Studies indicate that these compounds can induce apoptosis in cancer cells and disrupt the cell cycle.

- Apoptosis Induction : Compounds like this compound have been shown to induce apoptosis through mitochondrial pathways, leading to the release of pro-apoptotic factors .

- Cell Cycle Interruption : In vitro studies demonstrated that this compound can interrupt the S phase of the cell cycle in A549 lung adenocarcinoma cells, resulting in increased cell death .

Case Study: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of various benzimidazole derivatives on different cancer cell lines. The results are summarized in Table 1 below:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 (Lung) | 16.38 | Apoptosis induction |

| Other Benzimidazole Derivatives | MDA-MB-231 (Breast) | 29.39 | Cell cycle arrest |

Antibacterial and Antifungal Activity

Benzimidazole derivatives also exhibit notable antibacterial and antifungal activities. The presence of substituents such as nitro and chloro groups enhances their efficacy against various pathogens.

Antibacterial Efficacy

The antibacterial activity of this compound was assessed against common bacterial strains. The minimal inhibitory concentration (MIC) values are presented in Table 2.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Streptococcus faecalis | 4 |

| Methicillin-resistant Staphylococcus aureus | 4 |

Antiviral Activity

Recent studies have highlighted the antiviral potential of benzimidazole derivatives against various viruses. The compound's ability to inhibit viral replication has been documented.

The proposed mechanisms include:

- Inhibition of viral polymerases.

- Disruption of viral entry into host cells.

Q & A

Q. What are the common synthetic routes for 2-(5-Chloro-2-nitrophenyl)-1H-benzimidazole?

The synthesis typically involves cyclocondensation reactions between substituted phenylenediamines and nitro-substituted benzaldehydes or ketones. For example:

- Friedel-Crafts acylation : Acid chlorides (e.g., 2-chloro-5-nitrobenzoic acid chloride) can undergo Friedel-Crafts reactions with aromatic substrates, followed by hydrazine-mediated cyclization to form the benzimidazole core .

- Catalytic methods : Heterogeneous catalysts like FeCl₃/SiO₂ enable efficient synthesis under mild conditions (75°C, 4% FeCl₃·6H₂O relative to SiO₂ weight), reducing reaction time and improving yields .

| Method | Conditions | Key Steps |

|---|---|---|

| Friedel-Crafts acylation | 1,2-dichlorobenzene, AlCl₃, DMF | Acylation → hydrazine cyclization |

| FeCl₃/SiO₂ catalysis | 75°C, solvent-free or iPrOH/DMF | Condensation of phenylenediamine and aldehyde |

Q. How is the structure of this compound confirmed experimentally?

X-ray crystallography and spectroscopic techniques are critical:

- XRD analysis : Bond angles and torsion angles (e.g., C7—N2—C1—C6 = 179.3°, C7—N1—C2—C3 = -177.6°) confirm regiochemistry and planar geometry .

- NMR/IR : Nitro and chloro substituents produce distinct signals (e.g., nitro group stretching at ~1520 cm⁻¹ in IR; aromatic protons in δ 7.5–8.5 ppm in ¹H NMR) .

Advanced Research Questions

Q. How can regiochemical challenges during synthesis be addressed?

Regioselectivity issues arise due to competing substitution patterns (e.g., 5-chloro vs. 6-chloro isomers). Strategies include:

- Steric/electronic control : Electron-withdrawing groups (e.g., nitro) direct cyclization to specific positions. For example, nitro groups at the 2-position favor benzimidazole formation at the 5-chloro site .

- Chromatographic separation : Isomeric mixtures (e.g., 0.759:0.241 ratio of 6-chloro vs. 5-chloro derivatives) require HPLC or column chromatography for purification .

Q. What catalytic systems optimize benzimidazole synthesis for high yields?

- FeCl₃/SiO₂ nanocomposites : Achieve >85% yield under solvent-free conditions at 75°C, minimizing side reactions .

- Raney nickel reduction : Used for nitro-group reduction in intermediates (e.g., converting nitro to amino groups post-cyclization) .

| Catalyst | Temperature | Yield | Key Advantage |

|---|---|---|---|

| FeCl₃/SiO₂ | 75°C | 85–90% | Mild conditions, recyclable |

| Raney nickel | 80–100°C | 70–75% | Selective nitro reduction |

Q. How do researchers resolve contradictions in reported biological activities of benzimidazole derivatives?

- Standardized assays : Compare MIC (Minimum Inhibitory Concentration) values against Gram-positive/negative bacteria using consistent protocols (e.g., broth microdilution) .

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing thiophene with pyrazine) to isolate contributing factors to activity .

Example contradiction : A derivative may show potent activity in one study but weak effects in another. Resolution : Verify purity (>95% by HPLC), test under identical conditions (pH, bacterial strain), and confirm via dose-response curves .

Q. What computational methods support the design of novel this compound derivatives?

Q. How are stability and degradation profiles assessed for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.